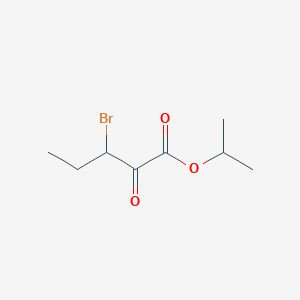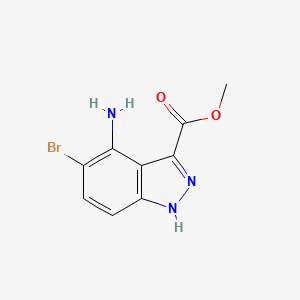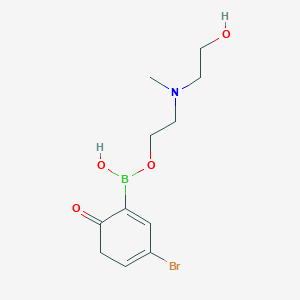
Methyl 2-chloro-3-oxohexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-chloro-3-oxohexanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a chloro group, a keto group, and an ester functional group within its molecular structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 2-chloro-3-oxohexanoate can be synthesized through several methods. One common approach involves the reaction of methyl acetoacetate with thionyl chloride, which introduces the chloro group into the molecule. The reaction is typically carried out under reflux conditions to ensure complete conversion. Another method involves the use of phosphorus pentachloride as a chlorinating agent.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors is also common to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-chloro-3-oxohexanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as amines or alcohols, leading to the formation of substituted derivatives.
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as ethanol or methanol.
Reduction: Sodium borohydride or lithium aluminum hydride are used as reducing agents, often in anhydrous solvents like tetrahydrofuran.
Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid, while basic hydrolysis employs sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Substituted esters or amides.
Reduction: Hydroxy esters.
Hydrolysis: Carboxylic acids and alcohols.
Wissenschaftliche Forschungsanwendungen
Methyl 2-chloro-3-oxohexanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and its role in biochemical pathways.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of fine chemicals and as a building block for more complex molecules.
Wirkmechanismus
The mechanism of action of methyl 2-chloro-3-oxohexanoate involves its reactivity towards nucleophiles and reducing agents. The chloro group acts as a leaving group in substitution reactions, while the keto group undergoes reduction to form hydroxyl derivatives. The ester group can be hydrolyzed to yield carboxylic acids and alcohols. These reactions are facilitated by the presence of specific functional groups within the molecule, which dictate its reactivity and interaction with other compounds.
Vergleich Mit ähnlichen Verbindungen
Methyl 2-chloro-3-oxohexanoate can be compared with similar compounds such as:
Methyl 2-chloro-3-oxobutanoate: This compound has a shorter carbon chain but shares similar reactivity due to the presence of the chloro and keto groups.
Ethyl 2-chloro-3-oxohexanoate: The ethyl ester variant exhibits similar chemical behavior but may have different physical properties such as boiling point and solubility.
Methyl 2-bromo-3-oxohexanoate: The bromo analog undergoes similar reactions but with different reactivity due to the presence of the bromine atom.
The uniqueness of this compound lies in its specific combination of functional groups, which allows for a diverse range of chemical transformations and applications in various fields.
Eigenschaften
Molekularformel |
C7H11ClO3 |
|---|---|
Molekulargewicht |
178.61 g/mol |
IUPAC-Name |
methyl 2-chloro-3-oxohexanoate |
InChI |
InChI=1S/C7H11ClO3/c1-3-4-5(9)6(8)7(10)11-2/h6H,3-4H2,1-2H3 |
InChI-Schlüssel |
LIKQVUXWHGUOMT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)C(C(=O)OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 7-bromoimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B13023979.png)
![3-(4-fluorophenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13023982.png)
![4-chloro-3,3-dimethyl-1H,2H,3H-pyrrolo[3,2-c]pyridin-2-one](/img/structure/B13023989.png)








![6-Fluoro-1H-benzo[d]imidazol-7-amine](/img/structure/B13024048.png)
